4-Bromo-1-methylpyrrol-2-amine;hydrochloride
Description
4-Bromo-1-methylpyrrol-2-amine hydrochloride is a brominated pyrrole derivative featuring a methyl group at the 1-position and an amine group at the 2-position, stabilized as a hydrochloride salt.
Properties
IUPAC Name |
4-bromo-1-methylpyrrol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.ClH/c1-8-3-4(6)2-5(8)7;/h2-3H,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDYKMXXJLABRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methylpyrrol-2-amine;hydrochloride typically involves the bromination of 1-methylpyrrole followed by amination and subsequent conversion to the hydrochloride salt. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The amination step involves the reaction of the brominated intermediate with ammonia or an amine source under controlled conditions. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methylpyrrol-2-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-methylpyrrol-2-amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of various substituted pyrrole derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of 1-methylpyrrol-2-amine.
Scientific Research Applications
4-Bromo-1-methylpyrrol-2-amine;hydrochloride is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Potential use in the development of pharmaceutical agents targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methylpyrrol-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 4-Bromo-1-methylpyrrol-2-amine hydrochloride with its closest analogs:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | CAS Number | Key Features |
|---|---|---|---|---|---|
| 4-Bromo-1-methylpyrrol-2-amine hydrochloride | C₅H₈BrN₂·HCl | 217.5 (est.) | 1-Me, 4-Br, 2-NH₂·HCl | Not explicitly listed | Pyrrole core; bromine enhances electrophilicity; hydrochloride improves solubility |
| 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride | C₇H₁₃BrN₃·2HCl | 297.02 | Pyrazole core, 4-Br, 1-Me, ethylamine chain | 2173992-40-8 | Dihydrochloride salt; pyrazole ring; extended alkyl chain for flexibility |
| 2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride | C₆H₁₁BrClN₃ | 240.53 | Pyrazole core, 4-Br, ethyl-methylamine | 1909337-61-6 | Monohydrochloride; simpler structure; higher solubility in polar solvents |
| Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride | C₁₄H₁₅BrN₂O₂·HCl | 384.66 | Pyrrole core, 4-BrPh, ester group | 87698-82-6 | Bulky aromatic substituent; ester functionality for metabolic stability |
| 4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride | C₁₀H₈BrCl₂N₃·HCl | 370.47 | Pyrazole core, 4-Br, dichlorobenzyl | Not provided | Lipophilic substituents enhance membrane permeability |
Key Observations :
- Core Heterocycle : Pyrrole-based compounds (e.g., target compound) exhibit distinct electronic properties compared to pyrazole analogs (e.g., ), influencing reactivity and binding affinity.
- Substituent Effects : The 4-bromo group enhances electrophilicity, facilitating nucleophilic substitution reactions. Bulky groups (e.g., dichlorobenzyl in ) increase lipophilicity but may reduce aqueous solubility.
- Salt Form : Hydrochloride salts improve crystallinity and solubility, critical for pharmaceutical formulation. Dihydrochloride salts (e.g., ) offer higher stability but may require adjusted pH for dissolution.
Biological Activity
4-Bromo-1-methylpyrrol-2-amine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a methyl group attached to a pyrrole ring. The hydrochloride salt form enhances its solubility in biological systems, facilitating its interaction with target biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing downstream signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to 4-Bromo-1-methylpyrrol-2-amine exhibit significant antimicrobial properties. For instance, studies have shown that pyrrole derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4-Bromo-1-methylpyrrol | 3.12 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Triclosan) | 10 | Escherichia coli |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| Colo320 | 0.065 | Induces apoptosis |
| MDA-MB-468 | 9.4 | Inhibits proliferation |
Case Studies
Several case studies have highlighted the efficacy of pyrrole derivatives, including this compound:
- Antibacterial Study : A study conducted on a series of pyrrole derivatives, including 4-Bromo-1-methylpyrrol-2-amine, showed promising results against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
- Antitumor Evaluation : In an assessment of various pyrrole-based compounds against cancer cell lines, 4-Bromo-1-methylpyrrol-2-amine demonstrated significant cytotoxicity, particularly against leukemia cells, indicating its potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
